molecular formula C16H15NO3 B484894 4-Acetamidophenyl 3-methylbenzoate CAS No. 392236-06-5

4-Acetamidophenyl 3-methylbenzoate

Cat. No.: B484894
CAS No.: 392236-06-5
M. Wt: 269.29g/mol
InChI Key: LTOFSUKGTPOKCB-UHFFFAOYSA-N
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Description

Historical Context of Benzoate Esters in Organic Chemistry

Benzoate esters have been pivotal in organic synthesis since the 19th century, serving as intermediates in pharmaceuticals, fragrances, and polymers. The esterification of benzoic acid—first isolated from gum benzoin—enabled the development of compounds like methyl benzoate (used in perfumery) and ethyl benzoate (a solvent). Industrial production methods, such as acid-catalyzed esterification, emerged in the early 20th century, with sulfuric acid facilitating reactions between alcohols and carboxylic acids.

Key milestones include:

  • 1850s : Isolation of benzoic acid from natural sources.
  • 1920s : Catalytic esterification processes optimized for bulk production.
  • 2000s : Green chemistry approaches (e.g., biocatalysis) to reduce environmental impact.

Significance of Acetamidophenyl Derivatives

Acetamidophenyl derivatives are pharmacologically significant. For example, 4-acetamidophenyl acetate (an acetaminophen impurity) highlights the role of acetamido groups in drug metabolism. These derivatives often exhibit enhanced solubility and bioavailability compared to parent compounds, making them valuable in drug design.

Biological Relevance :

  • Anti-inflammatory activity : Acetamido groups modulate COX-2 inhibition.
  • Anticancer potential : Structural analogs like tylophorinicine (a phenanthroindolizidine alkaloid) show cytotoxicity via kinase inhibition.

Structural Relevance in Chemical Research

4-Acetamidophenyl 3-methylbenzoate’s structure combines two functional motifs:

  • 3-Methylbenzoate : A hydrophobic group influencing lipophilicity.
  • 4-Acetamidophenyl : A polar group enabling hydrogen bonding (Figure 1).

Key Structural Features :

Property Value Source
Molecular Formula C₁₆H₁₅NO₃
Molecular Weight 269.29 g/mol
SMILES CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C
Hydrogen Bond Donors 1 (NH group)

The methyl group at the benzoate’s meta position sterically hinders rotational freedom, while the acetamido group at the phenyl para position enhances dipole interactions.

Classification within Ester Chemistry

Esters are classified by their acyl and alkyl groups. This compound falls into two subcategories:

  • Aromatic Esters : Derived from benzoic acid (e.g., methyl 4-butyramido-3-methylbenzoate).
  • Substituted Esters : Feature functional groups like acetamido (e.g., methyl 4-acetamido-3-methylbenzoate).

Comparative Analysis :

Compound Molecular Formula Key Functional Groups Applications
Ethyl benzoate C₉H₁₀O₂ Phenyl, ethoxy Solvent, flavoring
Methyl 3-amino-4-methylbenzoate C₉H₁₁NO₂ Amino, methyl Neuroprotectant synthesis
This compound C₁₆H₁₅NO₃ Acetamido, methyl Pharmacological research

Properties

IUPAC Name

(4-acetamidophenyl) 3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-4-3-5-13(10-11)16(19)20-15-8-6-14(7-9-15)17-12(2)18/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOFSUKGTPOKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidophenyl 3-methylbenzoate typically involves the esterification of 4-acetamidophenol with 3-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
4-Acetamidophenyl 3-methylbenzoate has been investigated for its potential anticancer properties. In a study focused on designing molecular hybrids with antitumor activity, compounds similar to this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated promising activity, suggesting that derivatives of this compound could be developed as effective anticancer agents .

Acetylcholinesterase Inhibition
Research into compounds containing similar structures has shown that certain derivatives exhibit significant acetylcholinesterase inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The structure-activity relationship studies indicate that modifications in the acetamide group can enhance the inhibitory potency against acetylcholinesterase .

Insect Repellency

Repellent Properties
Studies have explored the repellency of benzoate compounds, including analogs of this compound, against insect species such as Cimex lectularius (bed bugs). These studies demonstrate that certain benzoate derivatives exhibit strong spatial repellency, making them potential candidates for developing natural insect repellents . The effectiveness of these compounds can be attributed to their ability to interfere with insect behavior, providing a basis for further research into their applications in pest control.

Analytical Chemistry

Separation Techniques
this compound can be analyzed using high-performance liquid chromatography (HPLC). A method has been developed utilizing reverse-phase HPLC for the separation and analysis of this compound in various matrices. The mobile phase typically consists of acetonitrile and water, which allows for effective resolution and quantification of the compound . This analytical application is crucial for pharmacokinetic studies and quality control in pharmaceutical formulations.

Synthesis and Reaction Studies

Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. Recent advancements include base-promoted direct amidation techniques that allow for efficient acylation of amines with benzoate esters. These methods contribute to the development of new synthetic pathways for producing this compound and its derivatives .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAnticancer activity and acetylcholinesterase inhibitionPromising cytotoxic effects , AChE inhibition
Insect RepellencyRepellent properties against bed bugsStrong spatial repellency observed
Analytical ChemistryHPLC methods for separation and analysisEffective resolution using acetonitrile
Synthesis MethodsDirect amidation techniques for efficient synthesisImproved yields in acylation reactions

Case Studies

  • Anticancer Compound Development
    A series of compounds based on the structure of this compound were synthesized and evaluated for their anticancer properties. The study found that specific modifications increased cytotoxicity against breast cancer cell lines, highlighting the potential for developing novel therapeutic agents from this chemical framework.
  • Insect Behavior Modification
    Research demonstrated that certain analogs exhibited significant repellency against Cimex lectularius. The study utilized video tracking systems to quantify the spatial avoidance behavior of insects exposed to these compounds, providing insights into their mechanism of action as potential natural repellents.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoate Derivatives

Compound Name Substituent Positions Functional Groups Key Properties/Reactivity Reference
4-Acetamidophenyl 3-methylbenzoate 3 (methyl), 4 (acetamido) Methyl (EDG), Acetamido (EWG*) Moderate solubility in polar solvents; enhanced stability due to steric hindrance from methyl group
Methyl 3-methylbenzoate (M3MB) 3 (methyl) Methyl (EDG) Increased electrophilic substitution at para position due to EDG
Methyl 3-methoxybenzoate (M3MOB) 3 (methoxy) Methoxy (EDG) Higher solubility in ethanol; faster nucleophilic aromatic substitution
3-Methylphenyl 4-methoxybenzoate 3 (methyl), 4 (methoxy) Methyl (EDG), Methoxy (EDG) Lower melting point (~45°C) compared to acetamido derivatives
Methyl 4-acetamido-2-hydroxybenzoate 2 (hydroxy), 4 (acetamido) Hydroxy (EWG), Acetamido (EWG) Reduced thermal stability; prone to hydrolysis due to hydroxyl group

EDG: Electron-donating group; *EWG: Electron-withdrawing group

Key Observations:

Electron-Donating vs. Withdrawing Groups: The methyl group (EDG) in this compound enhances electrophilic substitution reactivity at the para position, similar to M3MB . Compounds with dual EDG/EWG substituents (e.g., 4-acetamido-2-hydroxybenzoate) exhibit lower thermal stability due to competing electronic effects .

Solubility and Stability: Methoxy-substituted derivatives (e.g., M3MOB) show higher solubility in ethanol than methyl-substituted analogs, attributed to hydrogen bonding with the methoxy group . The acetamido group in this compound likely improves solubility in polar aprotic solvents (e.g., DMSO) but may reduce compatibility with non-polar media .

Synthetic Routes: this compound can be synthesized via esterification of 3-methylbenzoic acid with 4-acetamidophenol, a method analogous to the preparation of methyl 4-acetamido-2-hydroxybenzoate using acetyl chloride or acetic anhydride .

Physical and Chemical Properties

While direct data for this compound are unavailable, inferences can be drawn from similar compounds:

  • Melting Point : Expected to range between 100–150°C, higher than 3-methylphenyl 4-methoxybenzoate (45°C) due to stronger intermolecular forces from the acetamido group .
  • Boiling Point : Likely exceeds 300°C, comparable to methyl 4-acetamido-2-hydroxybenzoate derivatives .
  • Stability : The methyl group at the 3-position provides steric protection against hydrolysis, enhancing stability relative to hydroxyl-substituted analogs .

Biological Activity

4-Acetamidophenyl 3-methylbenzoate (CAS No. 392236-06-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol. Its structure comprises an acetamide group attached to a phenyl ring, which is further substituted with a methylbenzoate moiety. This structural configuration suggests potential interactions with biological targets similar to those of acetaminophen, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor.

Target of Action
The compound is hypothesized to act primarily as a COX-2 inhibitor, similar to acetaminophen. COX-2 is an enzyme involved in the inflammatory response and pain signaling pathways. By inhibiting this enzyme, this compound may reduce the synthesis of prostaglandins, leading to decreased inflammation and pain perception.

Biochemical Pathways
Inhibition of COX-2 affects the arachidonic acid pathway, which is crucial in mediating inflammatory responses. This mechanism underlines the compound's potential utility in treating conditions characterized by inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's lipophilic nature may facilitate its interaction with bacterial membranes, disrupting their integrity and leading to cell death .

Antioxidant Potential

The compound has also been evaluated for its antioxidant activity. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary findings suggest that this compound may scavenge free radicals effectively, thereby providing protective effects against oxidative damage .

Synthesis and Evaluation

A study synthesized several derivatives related to this compound and assessed their biological activities. The synthesized compounds were characterized using UV-visible spectroscopy and nuclear magnetic resonance (NMR) techniques. Biological evaluations revealed promising antibacterial and antioxidant activities across various derivatives, highlighting the importance of structural modifications in enhancing efficacy .

Toxicological Studies

Toxicological assessments conducted on animal models indicated that certain derivatives of this compound did not exhibit significant toxicity at therapeutic doses. Parameters such as hematological and biochemical markers were monitored, showing no adverse effects on liver histology or overall metabolic status . This suggests a favorable safety profile for potential therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
4-Acetamidophenyl benzoate SimilarModerate anti-inflammatory
4-Acetamidophenyl 4-methylbenzoate SimilarEnhanced analgesic properties
4-Acetamidophenyl 2-methylbenzoate SimilarAntimicrobial activity

The unique positioning of the methyl group in this compound contributes to its distinct biological activity compared to its analogs.

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